molecular formula C17H20N2OS B2547149 N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide CAS No. 329795-70-2

N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide

Cat. No. B2547149
CAS RN: 329795-70-2
M. Wt: 300.42
InChI Key: CRURVURIRPBNAC-UHFFFAOYSA-N
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Description

The compound N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide is a derivative of piperidine, a class of heterocyclic compounds known for their significance in medicinal chemistry. Piperidine derivatives are often explored for their potential biological activities, which can include antibacterial, antifungal, anticancer, and anesthetic properties .

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, starting with the reaction of key starting materials such as benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates like ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate can then be converted into other compounds, such as 1-(phenylsulfonyl)piperidin-4-carbohydrazide and further reacted to produce the desired piperidine derivatives . The synthesis process typically involves the use of weak bases and polar aprotic solvents to facilitate the reaction.

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives are confirmed using various spectroscopic techniques, including 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and substitution patterns of the compounds, which are crucial for understanding their potential biological activities .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactions can include further substitutions, which allow for the generation of a diverse array of compounds with potentially different biological activities. The reactivity of these compounds is often explored in the context of developing new pharmaceuticals or agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for determining the compounds' suitability for use in different applications, including their potential as pharmaceutical agents. For instance, solubility can affect a compound's bioavailability, while stability is important for shelf life and storage conditions .

Biological Activity

Piperidine derivatives have been evaluated for their biological activities, particularly as antibacterial agents. Some compounds in this class have shown moderate to significant activity against Gram-negative and Gram-positive bacteria . Additionally, certain N-(aryl)-2-thiophen-2-ylacetamides have been synthesized and tested for their antitubercular properties, with some showing promising activity against Mycobacterium tuberculosis, which suggests their potential in combating multidrug-resistant tuberculosis .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of related compounds involve innovative approaches to organic synthesis, highlighting methods for achieving specific molecular configurations and introducing functional groups that may influence biological activity or physical properties. For example, studies on the synthesis of T2288 and various N-substituted acetamide derivatives showcase methodologies for constructing complex molecules with potential therapeutic applications (Guillaume et al., 2003) (Iqbal et al., 2017).

Biological and Pharmacological Applications

  • Some derivatives of piperidine and thiophene exhibit antibacterial activity, indicating potential applications in developing new antimicrobial agents. The synthesis of acetamide derivatives bearing azinane and oxadiazole heterocyclic cores evaluated for antibacterial potentials represents a significant stride in discovering novel antibiotics (Iqbal et al., 2017).
  • Another aspect of research focuses on the synthesis of compounds for studying their interaction with biological receptors, such as histamine H3 receptors. This research is crucial for drug development, especially in identifying new therapeutic targets for neurological and psychiatric disorders (Apodaca et al., 2003).

Potential as Pesticides

  • Research into N-derivatives of certain phenylacetamides has explored their potential as pesticides. This includes characterizing these compounds through X-ray powder diffraction to assess their suitability for pest control applications, underscoring the interdisciplinary nature of chemical research and its implications for agriculture (Olszewska et al., 2011).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(13-16-5-4-12-21-16)18-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURVURIRPBNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

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